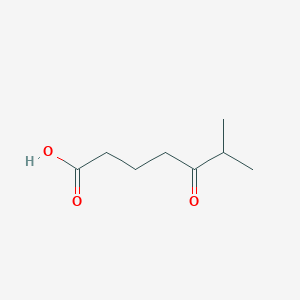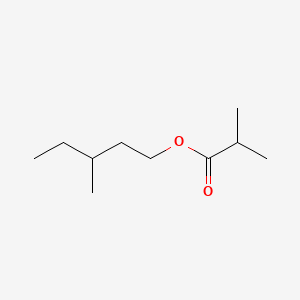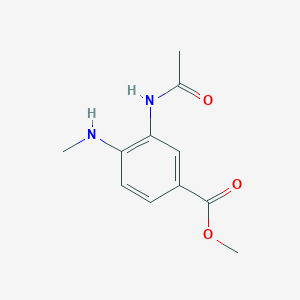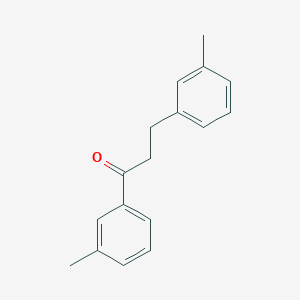
4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol, also known as MNAT, is a compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. MNAT belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
- Synthesis Analysis The synthesis of compounds like 4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol involves intricate chemical reactions. Researchers focus on ensuring precise incorporation of functional groups into the desired molecular framework. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates in asymmetric synthesis, which could potentially be adapted for this compound.
- Molecular Structure Analysis Quantum-chemical calculations provide insights into the energies of formation, enthalpies, and entropies of various conformers. Understanding the molecular structure of complex organic compounds helps predict their behavior in different environments.
- Chemical Reactions and Properties Studies on similar compounds shed light on the chemical reactivity and properties of 4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol. For example, oxidation of di-tert-butyl naphthols and subsequent reactions reveal possible chemical pathways and transformations.
- Physical Properties Analysis Characterization of related compounds, such as carbacylamidophosphates, provides insights into physical properties like solubility and crystal structure. These properties impact the compound’s applicability in various scientific domains.
- Advances in Bio-based Polyester Monomers Furan derivatives, including 2,5-furandicarboxylic acid (FDCA), serve as sustainable alternatives to petroleum-based monomers for polyester production. FDCA, derived from lignocellulosic biomass, replaces terephthalic acid in poly (ethylene terephthalate) (PET) and poly (butylene terephthalate) (PBT) production. This transition enhances the sustainability of polymer industries.
- In vivo and in vitro studies evaluate synthesized aryl pyrroles, including derivatives of 4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol, for antitumor activity. These compounds exhibit potential synergistic effects with immunosuppressive agents, emphasizing their relevance in medicinal research .
Antitumor Activity and Medicinal Applications
Mécanisme D'action
Target of Action
The primary targets of the compound “4-Methyl-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is a complex organic molecule, and its interactions with biological systems can be diverse and multifaceted
Mode of Action
Based on its structure, it may interact with its targets via nucleophilic substitution or free radical reactions . The presence of a benzene ring could allow for resonance stabilization, which may influence where and how the compound interacts with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could interact with multiple pathways, potentially leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed study of the compound’s interactions with its targets and the subsequent biochemical responses .
Propriétés
IUPAC Name |
4-methyl-3-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-16-12(14-15-13(16)17)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUHLOGXTXQTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)

![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)





![2'-Methyl-[2,4']bipyridinyl](/img/structure/B3022277.png)



